Cas no 36953-37-4 (4-Bromo-2-hydroxypyridine)
4-Bromo-2-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-hydroxypyridine
- 4-Bromo-2(1H)-pyridinone
- 4-Bromopyridin-2(1H)-one
- 4-Bromopyridin-2-ol
- 4-bromo-1H-pyridin-2-one
- 4-Bromo-2-pyridinol
- 4-Bromo-2-pyridone
- 4-Bromo-pyridin-2-ol
- DTXSID00355749
- FT-0600216
- AKOS005064139
- TS-02396
- CS-D0777
- BCP01174
- 4-bromanyl-1~{H}-pyridin-2-one
- MFCD11226860
- A6357
- 2-HYDROXY-4-BROMOPYRIDINE
- SSLMGOKTIUIZLY-UHFFFAOYSA-N
- HY-65036
- GS-0909
- 4-Bromopyridin-2-Ol;4-Bromo-2-hydroxypyridine
- 4-Bromo-2-hydroxy pyridine
- 4-bromopyridone
- FT-0617798
- AC-23518
- 4-BROMO-1,2-DIHYDROPYRIDIN-2-ONE
- AC-907/25004371
- SY013311
- B4383
- HGQ
- W-202527
- 4-bromanyl-1H-pyridin-2-one
- 2(1H)-PYRIDINONE, 4-BROMO-
- PB17828
- 4-bromo-1 H-pyridin-2-one
- 36953-37-4
- AKOS006343464
- MFCD00234041
- 4-Bromo-2-hydroxyopyridine
- AMY7930
- 4-bromo pyridone
- SCHEMBL117262
- A874242
- A823478
- EN300-87234
- 4-Iodoopyridin-2(1H)-one
- 4-Bromo-2-methoxypyridine
- DB-253145
- BBL102351
- 4-Bromo-2(1H)-pyridinone; 4-Bromo-2-pyridinol
- DB-024958
- STL556151
- DB-367448
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- MDL: MFCD11226860
- Inchi: 1S/C5H4BrNO/c6-4-1-2-7-5(8)3-4/h1-3H,(H,7,8)
- InChI Key: SSLMGOKTIUIZLY-UHFFFAOYSA-N
- SMILES: BrC1C=CNC(C=1)=O
Computed Properties
- Exact Mass: 172.94800
- Monoisotopic Mass: 172.948
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 29.1A^2
Experimental Properties
- Color/Form: Crystalline Powder
- Density: 1.776
- Melting Point: 207.0 to 211.0 deg-C
- Boiling Point: 305.9°C at 760 mmHg
- Flash Point: 138.8℃
- Refractive Index: 1.543
- PSA: 33.12000
- LogP: 1.54970
4-Bromo-2-hydroxypyridine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
-
Warning Statement:
P280g,P305
P351
P338 - Hazard Category Code: 36/38
- Safety Instruction: 36
-
Hazardous Material Identification:
- Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
4-Bromo-2-hydroxypyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromo-2-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4383-1g |
4-Bromo-2-hydroxypyridine |
36953-37-4 | 98.0%(GC&T) | 1g |
¥1080.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B326A-5g |
4-Bromo-2-hydroxypyridine |
36953-37-4 | 98% | 5g |
¥239.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B326A-1g |
4-Bromo-2-hydroxypyridine |
36953-37-4 | 98% | 1g |
¥67.0 | 2022-05-30 | |
| Alichem | A029012568-1kg |
4-Bromo-2-hydroxypyridine |
36953-37-4 | 98% | 1kg |
$2387.00 | 2023-09-02 | |
| Fluorochem | 049664-1g |
4-Bromo-2-hydroxypyridine |
36953-37-4 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 049664-5g |
4-Bromo-2-hydroxypyridine |
36953-37-4 | 95% | 5g |
£37.00 | 2022-03-01 | |
| Fluorochem | 049664-10g |
4-Bromo-2-hydroxypyridine |
36953-37-4 | 95% | 10g |
£65.00 | 2022-03-01 | |
| Fluorochem | 049664-25g |
4-Bromo-2-hydroxypyridine |
36953-37-4 | 95% | 25g |
£152.00 | 2022-03-01 | |
| Apollo Scientific | OR40285-1g |
4-Bromo-2-hydroxypyridine |
36953-37-4 | 99% | 1g |
£15.00 | 2025-02-20 | |
| Apollo Scientific | OR40285-5g |
4-Bromo-2-hydroxypyridine |
36953-37-4 | 99% | 5g |
£17.00 | 2025-02-20 |
4-Bromo-2-hydroxypyridine Suppliers
4-Bromo-2-hydroxypyridine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on 4-Bromo-2-hydroxypyridine
Introduction to 4-Bromo-2-hydroxypyridine (CAS No. 36953-37-4)
4-Bromo-2-hydroxypyridine, identified by the Chemical Abstracts Service Number (CAS No.) 36953-37-4, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical and chemical research. This compound, featuring a bromine substituent at the 4-position and a hydroxyl group at the 2-position of a pyridine ring, serves as a versatile intermediate in the synthesis of various biologically active molecules. Its unique structural attributes make it a valuable building block for medicinal chemists exploring novel therapeutic agents.
Thepyridine core is a privileged scaffold in drug discovery, owing to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. The introduction ofhalogen atoms, particularly bromine, enhances the reactivity of the pyridine ring, facilitating further functionalization through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations are pivotal in constructing complex molecular architectures essential for developing small-molecule drugs.
Thebromine atom at the 4-position of 4-Bromo-2-hydroxypyridine (CAS No. 36953-37-4) is particularly noteworthy, as it provides a handle for palladium-catalyzed reactions, enabling the introduction of aryl, vinyl, or alkyl groups at this position. This modularity has been exploited in the synthesis of kinase inhibitors, antiviral agents, and other pharmacologically relevant compounds. Thehydroxyl group at the 2-position further contributes to the compound's versatility, allowing for derivatization through etherification, esterification, or oxidation reactions.
In recent years, 4-Bromo-2-hydroxypyridine (CAS No. 36953-37-4) has been employed in several high-profile research studies exploring novel therapeutic interventions. For instance, researchers have leveraged this compound to develop inhibitors targeting protein-protein interactions involved in cancer progression. By integratingbromopyridine motifs into drug candidates, scientists have achieved improved binding affinity and selectivity against disease-causing proteins. Thehydroxypyridine scaffold has also been incorporated into antiviral agents, where its ability to mimic natural nucleobases enhances interactions within viral polymerases.
The synthesis of 4-Bromo-2-hydroxypyridine (CAS No. 36953-37-4) typically involves bromination and hydroxylation of precursor pyridine derivatives under controlled conditions. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications. The availability of high-puritybromohydroxypyridines has spurred innovation in drug development pipelines, particularly for diseases where precise molecular targeting is critical.
Thepharmacological potential of derivatives of 4-Bromo-2-hydroxypyridine (CAS No. 36953-37-4) continues to be explored across multiple therapeutic areas. In oncology, for example, researchers have designedbromopyridine-based inhibitors that disrupt signaling pathways essential for tumor growth and survival. These inhibitors often exhibit potent activity against kinases and other enzymes overexpressed in cancer cells. Similarly, in neurology and immunology,hydroxy-substituted pyridines have been investigated for their potential to modulate neurotransmitter receptors and immune checkpoints.
Thecatalytic transformations enabled by 4-Bromo-2-hydroxypyridine (CAS No. 36953-37-4) have also found utility in materials science applications beyond pharmaceuticals. For instance, palladium-catalyzed cross-coupling reactions using this compound have been used to functionalize polymers and nanoparticles with pyridine moieties, enhancing their solubility or biocompatibility for advanced technological applications.
In conclusion,4-Bromo-2-hydroxypyridine (CAS No. 36953-37-4) represents a cornerstone intermediate in modern synthetic chemistry and drug discovery. Its structural features—combining a reactive bromo group with a versatile hydroxyl substituent—make it an indispensable tool for medicinal chemists seeking to design novel therapeutics. As research progresses, thebromohydroxypyridiness derived from this compound will likely continue to play a pivotal role in addressing unmet medical needs across diverse therapeutic domains.
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